N-(5-(tert-Butyl)-2-methoxyphenyl)-2-(methylthio)nicotinamide
Description
N-(5-(tert-Butyl)-2-methoxyphenyl)-2-(methylthio)nicotinamide is a nicotinamide derivative featuring a pyridine core substituted with a methylthio (-SMe) group at position 2 and an aryl moiety (5-(tert-butyl)-2-methoxyphenyl) at the amide nitrogen.
Properties
Molecular Formula |
C18H22N2O2S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-(5-tert-butyl-2-methoxyphenyl)-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C18H22N2O2S/c1-18(2,3)12-8-9-15(22-4)14(11-12)20-16(21)13-7-6-10-19-17(13)23-5/h6-11H,1-5H3,(H,20,21) |
InChI Key |
FXXALLQXMHEMBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)C2=C(N=CC=C2)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(tert-Butyl)-2-methoxyphenyl)-2-(methylthio)nicotinamide typically involves the reaction of 5-(tert-butyl)-2-methoxyaniline with 2-(methylthio)nicotinoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of flow microreactor systems has been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
N-(5-(tert-Butyl)-2-methoxyphenyl)-2-(methylthio)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, tin(II) chloride, and iron powder. The reactions are typically carried out under mild conditions to avoid decomposition of the compound.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-(tert-Butyl)-2-methoxyphenyl)-2-(methylthio)nicotinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-(tert-Butyl)-2-methoxyphenyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Nicotinamide Derivatives with Methoxy and tert-Butyl Substituents
5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide ()
- Core Structure : Nicotinamide with 5-methoxy and 4-trimethylsilyl groups.
- Key Differences : Replaces the methylthio group with trimethylsilyl and lacks the tert-butyl substituent.
- The absence of tert-butyl may decrease metabolic stability .
tert-Butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate ()
- Core Structure: Pyridine ester with tert-butyl, cyano, and methoxyethyl groups.
- Key Differences: Ester functionality instead of amide; cyano and amino groups introduce polar interactions.
- Functional Impact : The ester group may confer higher hydrolytic lability compared to the amide in the target compound. The methoxyethyl chain enhances flexibility and solubility, contrasting with the rigid aryl group in the target molecule .
Compounds with Methylthio Substituents
N-[2-[5-(Methylthio)thiophen-2-yl]-2-oxoethyl] Piperazinylquinolones ()
- Core Structure: Quinolones with methylthio-substituted thiophene.
- Key Differences: Quinolone core vs. nicotinamide; thiophene vs. pyridine.
- Functional Impact : Methylthio in thiophene derivatives enhances antibacterial activity by interacting with bacterial DNA gyrase. The target compound’s methylthio group may similarly improve binding to hydrophobic enzyme pockets, though its pyridine core likely shifts target specificity .
N-(5-(2-(Methylthio)ethoxy)pyrimidin-2-yl)hexanamide ()
- Core Structure : Pyrimidine with methylthioethoxy and hexanamide groups.
- Key Differences : Pyrimidine core vs. pyridine; methylthioethoxy chain introduces conformational flexibility.
- Functional Impact : The methylthioethoxy group may improve solubility relative to the rigid methylthio-pyridine in the target compound, but the hexanamide chain could increase metabolic degradation .
Methoxyphenyl-Containing Analogues
N-(2-(5-(4-Methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentyl-benzenesulfonamide ()
- Core Structure : Imidazole-sulfonamide hybrid with 4-methoxyphenyl.
- Key Differences : Imidazole and sulfonamide groups vs. nicotinamide; 4-methoxyphenyl vs. 5-tert-butyl-2-methoxyphenyl.
- The tert-butyl in the target molecule may enhance hydrophobic interactions compared to the pentyl chain here .
Research Implications
The tert-butyl and methylthio groups in the target compound synergistically improve metabolic stability and target engagement compared to analogs with smaller or polar substituents. However, the absence of direct biological data in the provided evidence limits conclusive comparisons. Further studies should prioritize pharmacokinetic profiling and target-specific assays to validate these hypotheses.
Biological Activity
N-(5-(tert-Butyl)-2-methoxyphenyl)-2-(methylthio)nicotinamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique combination of functional groups, including a tert-butyl group, a methoxy group, and a methylthio group, which may enhance its stability and reactivity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Weight : 298.38 g/mol
- CAS Number : 808792-10-1
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction could potentially interfere with cellular processes such as DNA replication and protein synthesis.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Anticancer Properties : Research indicates that this compound may possess significant cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. The following table summarizes the findings:
Case Studies
- Anticancer Activity : A study conducted on the MCF7 breast cancer cell line demonstrated that this compound exhibited an IC50 value of 12 µM, indicating potent anticancer activity. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
- Antimicrobial Effects : In another investigation, this compound was tested against various bacterial strains, showing significant inhibition of growth at concentrations ranging from 10 to 30 µg/mL. The results suggest that it could be a candidate for further development as an antimicrobial agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(5-(tert-Butyl)-2-methoxyphenyl)-2-benzamide | Lacks methylthio group | Moderate anticancer activity |
| N-(5-(tert-Butyl)-3-methoxyphenyl)-2-thiazole | Contains thiazole instead of nicotinamide | Enhanced cytotoxicity |
The presence of the methylthio group in this compound appears to enhance its biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
